Cas no 2199-43-1 (Ethyl 1H-pyrrole-2-carboxylate)

Ethyl 1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1H-pyrrole-2-carboxylate
- Pyrrole-2-carboxylic acid ethyl ester
- Ethyl pyrrole-2-carboxylate
- 1H-pyrrole-2-carboxylic acid ethyl ester
- 2-ethoxycarbonylpyrrole
- ethyl 1-amino-1H-pyrrole-2-carboxylate
- Ethyl 2-pyrrolecarboxylate
- ethyl pyrrole-1H-2-carboxylate
- Ethyl pyrrole-2-carbonate
- 1H-Pyrrole-2-carboxylic acid, ethyl ester
- ethylpyrrole-2-carboxylate
- 2-(Ethoxycarbonyl)-1H-pyrrole
- PAEYAKGINDQUCT-UHFFFAOYSA-N
- Pyrrole-2-carboxylic acid, ethyl ester
- Ethyl1H-pyrrole-2-carboxylate
- ethoxycarbonylpyrrole
- PubChem14843
- 2-ethoxycarbonyl-pyrrole
- ethyl pyrrole carb
- SCHEMBL428389
- CHEMBL4175237
- InChI=1/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H
- 2199-43-1
- ethyl pyrrole 2-carboxylate
- SY006751
- NSC-81360
- 82UQX6WL9N
- Ethyl 1H-pyrrole-2-carboxylate #
- MFCD00817049
- AKOS005070312
- E1030
- A4718
- DTXSID90292290
- SB40683
- 3X-0740
- EN300-104007
- Z292815334
- AM20090208
- BDBM50277521
- NSC81360
- ethyl-1H-pyrrole-2-carboxylate
- W-206701
- CHEBI:166576
- FT-0600691
- NCIOpen2_000674
- Ethyl 1H-pyrrole-2-carboxylate, AldrichCPR
- AC-1481
- ethyl-pyrrole-2-carboxylate
- ethyl pyrrole carboxylate
- CS-W001038
-
- MDL: MFCD00817049
- インチ: 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
- InChIKey: PAEYAKGINDQUCT-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=C([H])C([H])=C([H])N1[H])=O)C([H])([H])C([H])([H])[H]
- BRN: 2645
計算された属性
- せいみつぶんしりょう: 139.06300
- どういたいしつりょう: 139.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- トポロジー分子極性表面積: 42.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Yellow to Brown Solid
- 密度みつど: 1.139
- ゆうかいてん: 39.0 to 43.0 deg-C
- ふってん: 235°C(lit.)
- フラッシュポイント: 70℃/0.8mm
- 屈折率: 1.519
- PSA: 42.09000
- LogP: 1.19140
- ようかいせい: 不溶性
Ethyl 1H-pyrrole-2-carboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 41
- セキュリティの説明: S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- セキュリティ用語:S24/25
Ethyl 1H-pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | E1030-5g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98.0%(GC) | 5g |
¥190.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026113-25g |
Ethyl pyrrole-2-carboxylate |
2199-43-1 | 98% | 25g |
¥200 | 2023-04-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16382-5g |
Ethyl pyrrole-2-carboxylate, 98+% |
2199-43-1 | 98+% | 5g |
¥834.00 | 2023-02-25 | |
Enamine | EN300-104007-1.0g |
ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 95% | 1g |
$27.0 | 2023-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E132564-5g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98% | 5g |
¥41.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025484-5g |
Ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 98% | 5g |
¥50 | 2024-05-25 | |
AstaTech | 60866-250/G |
ETHYL PYRROLE-2-CARBONATE |
2199-43-1 | 97% | 250g |
$277 | 2023-09-16 | |
Fluorochem | 044380-1g |
Ethyl Pyrrole-2-carboxylate |
2199-43-1 | 98% | 1g |
£10.00 | 2022-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB123303-50G |
ethyl 1H-pyrrole-2-carboxylate |
2199-43-1 | 97% | 50g |
¥ 369.00 | 2023-04-04 | |
eNovation Chemicals LLC | D552406-25G |
ETHYL 1H-PYRROLE-2-CARBOXYLATE |
2199-43-1 | 95% | 25g |
$50 | 2023-09-03 |
Ethyl 1H-pyrrole-2-carboxylate 関連文献
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Chenxiao Da,Nakul Telang,Kayleigh Hall,Emily Kluball,Peter Barelli,Kara Finzel,Xin Jia,John T. Gupton,Susan L. Mooberry,Glen E. Kellogg Med. Chem. Commun. 2013 4 417
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Veronica Rodriguez,Sergio Valente,Stefano Rovida,Dante Rotili,Giulia Stazi,Alessia Lucidi,Giuseppe Ciossani,Andrea Mattevi,Oronza A. Botrugno,Paola Dessanti,Ciro Mercurio,Paola Vianello,Saverio Minucci,Mario Varasi,Antonello Mai Med. Chem. Commun. 2015 6 665
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3. 374. Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrroleH. Budzikiewicz,C. Djerassi,A. H. Jackson,G. W. Kenner,D. J. Newman,J. M. Wilson J. Chem. Soc. 1964 1949
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Mariangela Boccalon,Elisabetta Iengo,Paolo Tecilla Org. Biomol. Chem. 2013 11 4056
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Veronica Rodriguez,Sergio Valente,Stefano Rovida,Dante Rotili,Giulia Stazi,Alessia Lucidi,Giuseppe Ciossani,Andrea Mattevi,Oronza A. Botrugno,Paola Dessanti,Ciro Mercurio,Paola Vianello,Saverio Minucci,Mario Varasi,Antonello Mai Med. Chem. Commun. 2015 6 665
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6. Rotors tailoring molecular stacking for constructing multi-stimuli-responsive luminescent materialsZheng-Fei Liu,Lan Zeng,Li-Ya Niu,Qing-Zheng Yang Chem. Commun. 2023 59 2453
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7. Synthetic studies relevant to biosynthetic research on vitamin B12. Part 9. Synthesis of 20-methyl and 20-cyano isobacteriochlorinsDavid M. Arnott,Peter J. Harrison,Graeme B. Henderson,Zhi-Chu Sheng,Finian J. Leeper,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1989 265
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Louise S. Evans,Philip A. Gale,Mark E. Light,Roberto Quesada New J. Chem. 2006 30 1019
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9. Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylateYasuoki Murakami,Toshiko Watanabe,Hisashi Ishii J. Chem. Soc. Perkin Trans. 1 1988 3005
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John Killoran,John F. Gallagher,Paul V. Murphy,Donal F. O’Shea New J. Chem. 2005 29 1258
Ethyl 1H-pyrrole-2-carboxylateに関する追加情報
Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1) is a versatile and highly valuable compound in the realm of pharmaceutical synthesis and chemical research. As a derivative of pyrrole, it serves as a crucial intermediate in the development of various therapeutic agents, including those targeting neurological disorders, antiviral treatments, and anti-inflammatory medications. The compound's unique structural properties, characterized by a carboxylate ester group attached to a pyrrole ring, make it an indispensable building block for synthetic chemists and medicinal chemists alike.
The< strong>Ethyl 1H-pyrrole-2-carboxylate molecule exhibits remarkable reactivity due to the presence of both the pyrrole nitrogen and the ester functionality. This dual reactivity allows for diverse chemical transformations, making it an ideal candidate for constructing complex molecular architectures. In recent years, advancements in synthetic methodologies have further highlighted its importance, particularly in the context of drug discovery and development.
One of the most significant applications of< strong>Ethyl 1H-pyrrole-2-carboxylate is in the synthesis of heterocyclic compounds, which are widely recognized for their biological activity. For instance, researchers have leveraged this compound to develop novel derivatives with potential applications in treating chronic diseases such as cancer and diabetes. The pyrrole core is particularly well-suited for medicinal chemistry due to its ability to mimic natural biological structures, thereby enhancing binding affinity to target proteins and enzymes.
In recent studies, Ethyl 1H-pyrrole-2-carboxylate has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. These inhibitors have shown promise in preclinical trials as effective modulators of disease-related proteins. The compound's ester group can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for fine-tuning of its pharmacological properties.
The< strong>CAS No. 2199-43-1 designation ensures that researchers and manufacturers can reliably identify and source this compound for their experiments. Its stability under standard storage conditions makes it a practical choice for both laboratory-scale synthesis and industrial production. Moreover, the compound's compatibility with a wide range of solvents and reaction conditions enhances its utility in multi-step synthetic protocols.
Recent innovations in flow chemistry have further expanded the applications of< strong>Ethyl 1H-pyrrole-2-carboxylate. Flow chemistry techniques enable efficient and scalable synthesis of complex molecules, reducing reaction times and improving yields. This approach has been particularly beneficial in producing high-purity quantities of< strong>Ethyl 1H-pyrrole-2-carboxylate, which is essential for pharmaceutical-grade materials.
The role of< strong>Ethyl 1H-pyrrole-2-carboxylate extends beyond traditional pharmaceutical applications. It has also found utility in materials science, where its heterocyclic structure contributes to the development of functional polymers and organic electronic materials. These materials exhibit unique properties such as luminescence and conductivity, making them valuable for advanced technological applications.
In conclusion, Ethyl 1H-pyrrole-2-carboxylate (CAS No. 2199-43-1) remains a cornerstone in modern chemical synthesis and drug development. Its versatility, reactivity, and well-documented properties make it an indispensable tool for researchers across multiple disciplines. As new synthetic methodologies continue to emerge, the potential applications of this compound are likely to expand even further, reinforcing its significance in both academic research and industrial settings.
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